molecular formula C7H8F3N3 B3308098 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine CAS No. 936940-59-9

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine

Cat. No.: B3308098
CAS No.: 936940-59-9
M. Wt: 191.15 g/mol
InChI Key: XUTNJYLLZGPDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS 1196145-27-3) is a high-value chemical intermediate with the molecular formula C7H8F3N3 and a molecular weight of 191.15 g/mol . Its hydrochloride salt form (CAS 1196145-27-3) is also available, with a molecular formula of C7H9ClF3N3 and a molecular weight of 227.61 g/mol . This compound features a pyrimidine core substituted with a methyl group and a trifluoromethyl group, making it a versatile scaffold in medicinal chemistry and agrochemical research . The trifluoromethylpyrimidine moiety is of significant interest in the discovery and development of active ingredients. The trifluoromethyl group is a strongly electron-withdrawing moiety that can profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . Researchers utilize this building block in structure-activity relationship (SAR) studies to develop novel compounds for various applications. For instance, analogous 2-aminomethylpyrimidine and pyridine derivatives have been identified as key scaffolds in the synthesis of potent anti-mycobacterial agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)13-6(3-11)12-4/h2H,3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTNJYLLZGPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine typically involves the reaction of appropriate pyrimidine precursors with methylating and trifluoromethylating agents. One common method involves the use of 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine as a starting material, which is then subjected to a series of reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Substitutes the methanamine group with a piperidine ring at the 6-position.
  • Crystallographic studies highlight its planar pyrimidine ring, which may influence packing efficiency and solubility .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
  • Structure : Replaces the pyrimidine core with an imidazo[1,2-a]pyridine system. A 4-fluorophenyl group is appended to the imidazole ring.
  • The fluorine atom may improve metabolic stability but reduce solubility compared to the methyl group in the target compound .

Substituent and Functional Group Variations

{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone
  • Structure : Incorporates a triazole ring linked to the pyrimidine and a naphthyl ketone group.
  • Implications : The triazole introduces additional hydrogen-bonding capacity, while the naphthyl group increases hydrophobicity. The ketone may reduce basicity compared to the primary amine in the target compound, affecting solubility and membrane permeability .
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (Compound S3)
  • Structure : Features a dimethylated methanamine and a 4-chlorophenyl-substituted imidazopyridine.
  • The chlorine atom may enhance halogen bonding interactions in biological targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Pyrimidine -CF₃, -CH₃, -CH₂NH₂ C₇H₉F₃N₃ Primary amine, moderate hydrophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -CH₃, -piperidine C₁₀H₁₆N₄ Secondary amine, increased bulk
Imidazopyridine Derivative () Imidazo[1,2-a]pyridine -CF₃, -F, -CH₂NH₂ C₁₅H₁₁F₄N₃ Rigid core, halogen substituent
Triazole-Methanone Derivative () Pyrimidine-Triazole -CF₃, -CH₃, -naphthyl ketone C₂₀H₁₄F₃N₅O Triazole linker, high hydrophobicity
Compound S3 () Imidazo[1,2-a]pyridine -Cl, -N,N-dimethylmethanamine C₂₂H₂₀ClN₃ Dimethylamine, halogenated aromatic

Biological Activity

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine is a heterocyclic compound characterized by its pyrimidine ring, which features a methyl group at the 4-position and a trifluoromethyl group at the 6-position. This unique structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and biological research.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H8F3N3
Molecular Weight189.15 g/mol
CAS Number936940-59-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The pyrimidine moiety can interact with enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on pyrimidine derivatives has shown moderate to good in vitro antifungal activities against various pathogens, including Botrytis cinerea and Rhizoctonia solani. The EC50 values for some related compounds were reported as follows:

CompoundTarget PathogenEC50 (μg/mL)
Compound 4jRhizoctonia solani6.72
Compound 4lRhizoctonia solani5.21

These findings suggest that modifications in the pyrimidine structure can lead to enhanced biological activity against fungal pathogens .

Anticancer Potential

In addition to antimicrobial effects, there is ongoing research into the anticancer properties of pyrimidine derivatives. The ability of these compounds to inhibit specific cancer-related pathways makes them candidates for further investigation as potential therapeutic agents .

Inhibition Studies

One notable study focused on the inhibition of histone deacetylase (HDAC) enzymes, which are crucial targets in cancer therapy. Compounds similar to this compound were evaluated for their efficacy as HDAC inhibitors. The results indicated that certain derivatives displayed potent inhibitory activity against HDAC6 with IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine derivatives has been extensively studied to optimize their biological activity. Variations in substituents on the pyrimidine ring significantly influence their pharmacokinetic properties and biological effects. For example, the introduction of different functional groups can enhance selectivity and potency against specific biological targets .

Q & A

Q. What are the primary synthetic routes for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine?

Methodological Answer: The synthesis typically involves functionalizing a pyrimidine core. A common approach is the alkylation of 4-methyl-6-(trifluoromethyl)pyrimidine with formaldehyde and ammonia under acidic or basic conditions, forming an imine intermediate that is reduced to yield the primary amine. Alternatively, nucleophilic substitution reactions on pre-functionalized pyrimidine derivatives (e.g., chloropyrimidines) with methylamine can be employed. Industrial-scale synthesis may use continuous flow reactors to optimize yields and purity .

Key Reaction Steps:

Alkylation : React 4-methyl-6-(trifluoromethyl)pyrimidine with formaldehyde and ammonia.

Reduction : Use sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate.

Purification : Crystallization or chromatography to isolate the product (purity >95%) .

Q. How is the compound structurally characterized?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify the pyrimidine ring protons (δ 8.2–8.5 ppm) and methylamine group (δ 2.8–3.1 ppm).
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular ion peaks (expected m/z: 221.08 for C7_7H9_9F3_3N3_3) .
  • X-ray Crystallography : Single-crystal studies to resolve bond angles and confirm substitution patterns (e.g., dihedral angles between pyrimidine and trifluoromethyl groups) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic attack at the 2-position. Experimental studies show enhanced reactivity with amines or thiols under mild conditions (room temperature, polar aprotic solvents like DMF). Kinetic assays using HPLC or 19F^{19}\text{F}-NMR can monitor reaction progress and quantify substitution rates .

Q. What are the challenges in analyzing metabolic stability of this compound in biological systems?

Methodological Answer: The primary amine group is susceptible to oxidative deamination. To assess metabolic stability:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Isotope Labeling : Use 15N^{15}\text{N}-labeled analogs to trace metabolic pathways.
  • Contradictions : Some studies report rapid clearance (t1/2_{1/2} < 30 min in microsomes), while others note stabilization via intramolecular hydrogen bonding with the pyrimidine ring .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer: The amine group serves as a linker attachment point for E3 ligase ligands (e.g., thalidomide analogs), while the pyrimidine core binds target proteins. Key steps:

Conjugation : Couple the amine to a PEG spacer using carbodiimide chemistry.

Biological Testing : Evaluate ternary complex formation via surface plasmon resonance (SPR) or cellular degradation assays (e.g., Western blot for target protein levels) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicting data?

Methodological Answer: Literature reports solubility ranging from 2 mg/mL (aqueous buffer) to 50 mg/mL (DMSO). To reconcile:

  • Solvent Effects : Test solubility in buffered solutions (pH 7.4) vs. organic solvents.
  • Crystallinity : Assess polymorphic forms via powder XRD; amorphous forms may exhibit higher solubility.
  • Ionization : The amine group’s pKa_a (~9.5) impacts solubility at physiological pH .

Applications in Drug Discovery

Q. What strategies optimize this compound’s bioavailability?

Methodological Answer:

  • Prodrug Design : Acetylate the amine to improve membrane permeability.
  • Co-crystallization : Form salts with succinic acid to enhance dissolution rates.
  • In Silico Modeling : Use molecular dynamics to predict logP and permeability (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Reactant of Route 2
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.